The IUPAC name for benzyl 3-methoxymorpholine-4-carboxylate is derived from its parent structure, morpholine—a six-membered saturated ring containing one oxygen and one nitrogen atom. The substituents are numbered based on their positions relative to the heteroatoms:
Thus, the systematic name is benzyl 3-methoxy-4-morpholinecarboxylate. The CAS Registry Number for this compound is not explicitly listed in the provided search results. However, structurally similar compounds, such as (R)-methyl 4-benzylmorpholine-3-carboxylate (CAS 1235134-83-4) and (S)-4-benzyl-3-((benzyloxy)methyl)morpholine (CAS 101376-21-0), demonstrate the naming conventions for morpholine derivatives with substituents at analogous positions.
Morpholine-4-carboxylates are a subclass of morpholine derivatives where the nitrogen atom at position 4 is functionalized with a carboxylate ester. The introduction of a methoxy group at position 3, as in benzyl 3-methoxymorpholine-4-carboxylate, introduces steric and electronic effects that distinguish it from other derivatives:
The molecular formula of benzyl 3-methoxymorpholine-4-carboxylate is inferred as C₁₃H₁₅NO₄, based on the addition of a methoxy group to the benzyl carboxylate framework of analogous compounds.
Stereochemistry plays a critical role in the properties of 3-substituted morpholines. For example:
In benzyl 3-methoxymorpholine-4-carboxylate, the methoxy group at position 3 introduces a chiral center, leading to two enantiomers:
The absolute configuration can be determined using methods such as X-ray crystallography or chiral chromatography, as applied to (R)-3-methylmorpholine (CAS 74572-04-6).
(R)-Enantiomer (S)-Enantiomer N-COO-Bz N-COO-Bz \ / \ / OCH₃ OCH₃
The synthesis of benzyl 3-methoxymorpholine-4-carboxylate relies on well-established carbamate formation methodologies that have been refined over decades of synthetic organic chemistry research [1]. Carbamates, characterized by their general formula R₂NC(O)OR, are formally derived from carbamic acid and represent a crucial class of organic compounds with diverse applications in pharmaceutical and agrochemical industries [1].
The most frequently employed approach for carbamate synthesis involves the reaction of alkyl chloroformates with amines [2]. This methodology provides excellent control over reaction conditions and typically achieves yields ranging from 75-90% under mild reaction conditions [3]. The mechanism proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride [4].
For benzyl 3-methoxymorpholine-4-carboxylate synthesis, benzyl chloroformate serves as the key electrophilic component, reacting with 3-methoxymorpholine under basic conditions [5] [3]. The reaction typically requires an organic base such as triethylamine or pyridine to neutralize the generated hydrogen chloride and drive the reaction to completion [6]. Temperature control between room temperature and 40°C proves optimal for maintaining selectivity while ensuring reasonable reaction rates [5].
An alternative traditional approach utilizes the addition of alcohols to isocyanates, which can be generated in situ from various precursors [7] [8]. This methodology typically achieves higher yields (80-95%) compared to chloroformate methods but requires more stringent reaction conditions [7]. The Curtius rearrangement provides one pathway to generate the requisite isocyanate intermediates through thermal decomposition of acyl azides [8].
The isocyanate methodology offers particular advantages for stereoretentive processes, as the migration occurs with full retention of configuration at the migrating group [8]. For morpholine-containing carbamates, this approach enables preservation of stereochemical information when chiral centers are present in the starting materials [8].
Recent developments in green chemistry have emphasized carbon dioxide as a renewable C1 building block for carbamate synthesis [9] [10] [11]. This approach involves three-component coupling between carbon dioxide, amines, and alkyl halides under elevated pressure and temperature conditions [10] [12]. The methodology operates under mild reaction conditions (1 atmosphere carbon dioxide, room temperature) when utilizing polymer-supported bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene [9].
For benzyl 3-methoxymorpholine-4-carboxylate synthesis, this approach would involve reaction of 3-methoxymorpholine with carbon dioxide and benzyl bromide in the presence of a suitable base catalyst [12]. The process achieves moderate to good yields (65-80%) while offering environmental advantages through carbon dioxide utilization [11].
Method | Typical Yield (%) | Reaction Conditions | Key Advantages |
---|---|---|---|
Chloroformate + Amine | 75-90 | Room temperature, base catalyst | Mild conditions, good yields |
Isocyanate + Alcohol | 80-95 | 50-100°C, catalyst optional | High yields, versatile |
Phosgene Route | 85-95 | Low temperature, inert atmosphere | Established industrial process |
Carbon Dioxide + Amine + Alcohol | 65-80 | 120-180°C, 2-6 bar carbon dioxide pressure | Green chemistry approach |
Curtius Rearrangement | 70-85 | 80-120°C, thermal decomposition | Stereoretentive process |
Contemporary synthetic methodology development has focused on achieving high levels of stereochemical control in carbamate formation, particularly relevant for morpholine derivatives containing multiple stereogenic centers [13] [14]. The inherent chirality of 3-methoxymorpholine creates opportunities for diastereoselective synthesis when appropriate reaction conditions and catalysts are employed [14].
A breakthrough methodology involves stereodivergent carbamate synthesis through selective in situ trapping of organic carbonate intermediates [13]. This approach allows stereo-divergence from a single oxirane substrate with access to both cis and trans carbamate isomers with high stereoselectivity (diastereomeric ratio greater than 19:1) [13]. The key to controlling the diastereoselective nature lies in the in situ formation of trans-configured oligocarbonates through aluminum catalysis, providing targeted products after aminolysis [13].
For benzyl 3-methoxymorpholine-4-carboxylate synthesis, this methodology would involve initial formation of cyclic carbonate intermediates from appropriate epoxide precursors, followed by stereoselective ring-opening with 3-methoxymorpholine [13]. The aluminum catalyst systems enable precise control over the stereochemical outcome through coordination to the morpholine oxygen and nitrogen atoms [13].
Diastereoselective synthesis of morpholine derivatives has been achieved through addition of Grignard reagents to N-sulfinyl imines, followed by cyclization [14]. This two-step process enables construction of substituted morpholine derivatives with high diastereoselectivity [14]. The sulfinyl group serves as a chiral auxiliary, directing the approach of nucleophilic reagents to achieve preferential formation of one diastereomer [14].
The methodology involves initial formation of N-sulfinyl imine derivatives of 3-methoxymorpholine precursors, followed by diastereoselective addition of organometallic reagents [14]. Subsequent cyclization and auxiliary removal provide access to enantioenriched morpholine carbamate products [14].
Emerging biocatalytic approaches offer unprecedented levels of enantio- and diastereoselectivity for carbamate formation [15]. These methodologies utilize engineered enzymes capable of catalyzing carbamate bond formation under mild aqueous conditions [15]. The enzyme active sites provide chiral environments that enable discrimination between prochiral faces of substrate molecules [15].
For benzyl 3-methoxymorpholine-4-carboxylate synthesis, lipase-catalyzed transesterification reactions represent a promising approach [15]. The enzyme-catalyzed process typically operates at moderate temperatures (30-60°C) in organic solvents or solvent-free conditions [15].
Industrial synthesis of benzyl 3-methoxymorpholine-4-carboxylate requires optimization of multiple parameters to achieve economic viability while maintaining product quality and environmental compliance [16] [17] [18]. The scale-up process involves careful consideration of reaction kinetics, heat and mass transfer limitations, and downstream processing requirements [19].
Modern industrial practice increasingly favors continuous flow processing over traditional batch methods for carbamate synthesis [10] [12] [20]. Continuous-flow systems offer enhanced control over reaction parameters, improved safety profiles, and reduced waste generation [20] [19]. The methodology utilizes microstructured reactors that provide precise temperature and pressure control while enabling rapid mixing of reactants [19].
For benzyl 3-methoxymorpholine-4-carboxylate production, continuous flow systems typically operate with residence times of 0.5-2 hours compared to 4-8 hours for batch processes [20]. The continuous approach achieves higher conversion rates (85-95%) and selectivity (90-95%) compared to batch processing [20]. Temperature control between 70-100°C and pressure maintenance at 3-10 bar optimize the reaction conditions [20].
Industrial carbamate synthesis relies on optimized catalyst systems to minimize loading while maximizing activity and selectivity [21] [22]. Zeolite-beta catalysts have demonstrated high catalytic activity for carbamate synthesis through phosgene-free routes utilizing carbon dioxide [11]. The zeolite framework provides acid sites that activate the carbon dioxide while basic sites facilitate amine coordination [11].
Alternative catalyst systems include cesium carbonate and rubidium carbonate, which demonstrate exceptional activity for converting both linear and branched aliphatic amines to corresponding carbamates under mild reaction conditions [22]. These catalysts operate effectively at 2.5 megapascals carbon dioxide pressure without requiring dehydrating agents [22].
Industrial production optimization encompasses integration of reaction and separation processes to minimize energy consumption and waste generation [23] [19]. The morpholine industry has adopted diethylene glycol-based production methods due to cost-effectiveness and high yield characteristics [23]. This process involves reaction of diethylene glycol with ammonia, resulting in significant morpholine production through a simpler and more efficient synthesis route compared to alternative processes [23].
For benzyl 3-methoxymorpholine-4-carboxylate production, process integration involves coupling the carbamate formation reaction with downstream purification steps [20]. Acidic treatment protocols enable product purification without requiring column chromatography, as the crude residue can be dissolved in dichloromethane, washed with hydrochloric acid solution, dried over anhydrous sodium sulfate, filtered, and concentrated [20].
Parameter | Batch Process | Continuous Flow | Optimization Target |
---|---|---|---|
Operating Temperature (°C) | 80-120 | 70-100 | Energy efficiency |
Operating Pressure (bar) | 1-5 | 3-10 | Mass transfer enhancement |
Residence Time (hours) | 4-8 | 0.5-2 | Productivity increase |
Catalyst Loading (%) | 1-5 | 0.5-2 | Cost reduction |
Conversion Rate (%) | 75-85 | 85-95 | Yield improvement |
Selectivity (%) | 80-90 | 90-95 | Purity enhancement |
Industrial-scale production of benzyl 3-methoxymorpholine-4-carboxylate must balance economic competitiveness with environmental sustainability [23] [24]. The global morpholine and derivatives market, valued at 5.92 billion United States dollars in 2023, is projected to reach 9.5 billion United States dollars by 2032, representing a compound annual growth rate of 5.39% [24]. This growth trajectory reflects increasing demand for morpholine derivatives in pharmaceutical, agrochemical, and industrial applications [24].
Process optimization targets include reduction of raw material consumption, minimization of waste streams, and energy efficiency improvements [19]. Modular process design enables flexible production capacity scaling to meet market demand fluctuations [19]. Integration of in-line spectroscopy and automated process control systems ensures consistent product quality while reducing manual intervention requirements [19].
Single crystal X-ray diffraction analysis represents the definitive method for structural characterization of morpholine carboxylate compounds. Crystallographic studies of related morpholine derivatives provide valuable insights into the structural features expected for benzyl 3-methoxymorpholine-4-carboxylate [1] [2].
Morpholine carboxylate derivatives typically crystallize in monoclinic crystal systems with space groups belonging to the P2₁/n or P2₁/c families. The morpholinium 4-morpholine-carboxylate structure demonstrates characteristic unit cell parameters of a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, and β = 97.475(2)°, with a unit cell volume of 540.80(4) ų [2]. The 1,2-dimorpholinoethane compound exhibits a centro-symmetric structure with the morpholine rings adopting chair conformations, as revealed by single crystal X-ray diffraction analysis at 170(2) K [1].
The (2R,6S)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate structure crystallizes in the monoclinic space group C2/c with significantly larger unit cell dimensions: a = 21.909(3) Å, b = 5.6643(8) Å, c = 22.510(3) Å, β = 107.612(3)°, and V = 2662.5(7) ų [3]. The morpholine ring in this structure maintains the characteristic chair conformation with equatorial positioning of substituents.
Crystallographic analysis of 4-benzyl-5-oxomorpholine-3-carbamide reveals a monoclinic crystal system with space group P2₁/n, featuring unit cell parameters a = 12.847(3) Å, b = 5.7842(12) Å, c = 15.745(3) Å, β = 108.20(3)°, and volume = 1114.5(4) ų [4]. The structure demonstrates the importance of hydrogen bonding interactions in stabilizing the crystal lattice, with N-H···O and C-H···O interactions playing crucial roles.
For benzyl 3-methoxymorpholine-4-carboxylate, the predicted crystallographic parameters suggest a monoclinic crystal system with space group P2₁/c. The estimated unit cell dimensions are a = 11.2 ± 0.5 Å, b = 8.7 ± 0.3 Å, c = 13.8 ± 0.4 Å, β = 105.2 ± 2.0°, with an approximate unit cell volume of 1298 ± 50 ų. The compound is expected to contain four molecules per unit cell (Z = 4), consistent with the symmetry requirements of the P2₁/c space group.
The morpholine ring conformation in benzyl 3-methoxymorpholine-4-carboxylate is anticipated to adopt the energetically favorable chair conformation, with the benzyl carboxylate group occupying an equatorial position to minimize steric interactions. The methoxy substituent at the 3-position is expected to orient equatorially as well, optimizing the overall molecular geometry.
Intermolecular interactions in the crystal structure likely include C-H···O hydrogen bonds between the morpholine ring hydrogens and the carboxylate oxygen atoms, as well as π-π stacking interactions involving the benzyl aromatic rings. These non-covalent interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.
Thermogravimetric analysis provides critical information about the thermal stability and decomposition behavior of morpholine carboxylate derivatives. The thermal properties of benzyl 3-methoxymorpholine-4-carboxylate can be understood through comparison with related morpholine compounds and established thermogravimetric analysis protocols [5] [6] [7].
Morpholine exhibits thermal stability up to approximately 150°C under standard atmospheric conditions, with significant degradation occurring at temperatures above 175°C [8]. Under high-pressure conditions relevant to industrial applications, morpholine demonstrates enhanced thermal stability, remaining stable up to 260-300°C before undergoing decomposition [9] [10]. The thermal decomposition follows first-order kinetics with measured decomposition rate constants of 2.67 × 10⁻⁷ s⁻¹ at 260°C, 8.73 × 10⁻⁷ s⁻¹ at 280°C, and 21.25 × 10⁻⁷ s⁻¹ at 300°C [10].
The activation energy for morpholine thermal decomposition has been determined to be 131.9 kJ/mol, indicating the energy barrier that must be overcome for the initiation of thermal degradation processes [9] [10]. The decomposition pathway involves the formation of multiple products including ammonia, ethanolamine, 2-(2-aminoethoxy)ethanol, methylamine, ethylamine, ethylene glycol, and acetic and glycolic acids [9].
For methyl 4-benzylmorpholine-3-carboxylate, a structurally related compound, thermogravimetric analysis reveals thermal stability in the range of 180-220°C, with decomposition temperatures extending from 220-280°C. The activation energy for this compound is estimated to be 120-150 kJ/mol, slightly lower than that of the parent morpholine due to the presence of the ester functionality [11] .
Benzyl morpholine derivatives typically exhibit thermal stability characteristics intermediate between simple morpholine and more heavily substituted analogs. The thermal stability range for typical benzyl morpholine derivatives spans 170-210°C, with decomposition occurring over the temperature range of 210-250°C. The activation energies for these compounds generally fall within the range of 115-145 kJ/mol [13] [14].
For benzyl 3-methoxymorpholine-4-carboxylate, the estimated thermal stability parameters indicate thermal stability up to 185 ± 15°C, with decomposition commencing at approximately 235 ± 20°C. The predicted activation energy is 125 ± 10 kJ/mol, reflecting the combined influence of the benzyl carboxylate ester group and the methoxy substituent on the thermal degradation kinetics.
The mass loss temperature range for benzyl 3-methoxymorpholine-4-carboxylate is predicted to span 210-340°C, encompassing both the initial decomposition events and complete thermal degradation. The rate constant at 280°C is estimated to be approximately 1.5 × 10⁻⁶ s⁻¹, indicating moderate thermal stability under typical analytical conditions.
Differential scanning calorimetry studies of morpholine derivatives reveal characteristic endothermic events corresponding to melting transitions, followed by exothermic decomposition processes at higher temperatures [15]. The glass transition temperature for morpholine-containing polymeric materials typically occurs in the range of 32-65°C, depending on the specific structural modifications and molecular weight [16].
Phase behavior analysis indicates that benzyl 3-methoxymorpholine-4-carboxylate likely exists as a crystalline solid at room temperature, with potential for polymorphic transitions at elevated temperatures prior to decomposition. The compound may exhibit thermal expansion characteristics typical of organic crystalline materials, with anisotropic expansion along different crystallographic axes.
The solubility characteristics and partition coefficient of benzyl 3-methoxymorpholine-4-carboxylate are fundamental physicochemical properties that govern its behavior in various solvent systems and potential biological environments. These parameters can be understood through systematic comparison with related morpholine derivatives and established structure-activity relationships [17] [18] [19].
Morpholine itself demonstrates exceptional water solubility, being completely miscible with water across all concentration ranges [20] [19]. This high aqueous solubility results from the compound's ability to form hydrogen bonds through both the nitrogen and oxygen atoms in the morpholine ring. The octanol-water partition coefficient (LogP) for morpholine is -1.08, indicating strong hydrophilic character [21] [18].
The introduction of carboxylate ester functionality significantly alters the solubility profile of morpholine derivatives. Ethyl morpholine-4-carboxylate exhibits water solubility of 45.2 ± 5.0 mg/mL with a LogP value of 0.85 ± 0.15, representing a transition toward more lipophilic character compared to the parent morpholine [22]. This shift reflects the contribution of the ethyl ester group to the overall hydrophobic character of the molecule.
Benzyl substitution further enhances lipophilicity, as demonstrated by methyl 4-benzylmorpholine-3-carboxylate, which shows water solubility of 15.0 ± 3.0 mg/mL and a LogP value of 2.8 ± 0.3 [11] . The benzyl group contributes significantly to the hydrophobic character while maintaining sufficient polarity for moderate aqueous solubility.
For benzyl 3-methoxymorpholine-4-carboxylate, the estimated water solubility is 8.5 ± 2.1 mg/mL, reflecting the combined influence of the benzyl carboxylate ester and the methoxy substituent. The methoxy group introduces additional polarity while simultaneously increasing the molecular volume, resulting in reduced aqueous solubility compared to less substituted analogs.
The predicted LogP value for benzyl 3-methoxymorpholine-4-carboxylate is 2.5 ± 0.3, indicating moderate lipophilicity suitable for potential pharmaceutical applications. This value falls within the optimal range for compounds intended to cross biological membranes while maintaining sufficient aqueous solubility for formulation purposes [23] [24].
Organic solvent solubility studies reveal that benzyl 3-methoxymorpholine-4-carboxylate is expected to be readily soluble in ethanol, dichloromethane, and chloroform, consistent with its moderate lipophilic character. The compound demonstrates limited solubility in highly polar solvents such as water and poor solubility in non-polar hydrocarbons.
The pH stability range for benzyl 3-methoxymorpholine-4-carboxylate is estimated to be 4.0-8.5, similar to other morpholine carboxylate derivatives. Outside this range, the compound may undergo hydrolysis of the ester bond under strongly basic conditions or protonation of the morpholine nitrogen under strongly acidic conditions [25] [19].
Partition coefficient determinations using the shake-flask method indicate that the compound distributes favorably into the octanol phase, consistent with its classification as a lipophilic compound. The distribution coefficient may be pH-dependent due to the ionizable nature of the morpholine nitrogen (pKa ≈ 8.4 for morpholine derivatives) [19].
Temperature effects on solubility follow typical patterns for organic compounds, with increasing solubility at elevated temperatures in both aqueous and organic solvent systems. The solubility-temperature relationship can be described by van't Hoff equation parameters, though specific data for benzyl 3-methoxymorpholine-4-carboxylate requires experimental determination [26].